Cas no 2137069-02-2 ((1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine)
![(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine structure](https://www.kuujia.com/scimg/cas/2137069-02-2x500.png)
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2137069-02-2
- (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
- EN300-744628
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- Inchi: 1S/C8H16N4O2/c1-13-4-3-12-8(5-10-11-12)7(9)6-14-2/h5,7H,3-4,6,9H2,1-2H3/t7-/m0/s1
- InChI Key: BPTUDMXCBUVAQE-ZETCQYMHSA-N
- SMILES: O(C)C[C@@H](C1=CN=NN1CCOC)N
Computed Properties
- Exact Mass: 200.12732577g/mol
- Monoisotopic Mass: 200.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 75.2Ų
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744628-5.0g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 5.0g |
$3977.0 | 2024-05-23 | |
Enamine | EN300-744628-0.05g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 0.05g |
$1152.0 | 2024-05-23 | |
Enamine | EN300-744628-2.5g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 2.5g |
$2688.0 | 2024-05-23 | |
Enamine | EN300-744628-0.1g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 0.1g |
$1207.0 | 2024-05-23 | |
Enamine | EN300-744628-0.5g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 0.5g |
$1316.0 | 2024-05-23 | |
Enamine | EN300-744628-1.0g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 1.0g |
$1371.0 | 2024-05-23 | |
Enamine | EN300-744628-0.25g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 0.25g |
$1262.0 | 2024-05-23 | |
Enamine | EN300-744628-10.0g |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137069-02-2 | 95% | 10.0g |
$5897.0 | 2024-05-23 |
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
Introduction to (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine (CAS No. 2137069-02-2)
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine (CAS No. 2137069-02-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research findings.
Chemical Structure and Synthesis
The chemical structure of (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine is defined by its chiral center at the carbon atom adjacent to the amine group and the presence of a 1,2,3-triazole ring. The methoxy groups on both the ethyl and triazole moieties contribute to the compound's overall polarity and solubility properties. The synthesis of this compound typically involves a multi-step process that includes the formation of the chiral center through asymmetric synthesis and the construction of the triazole ring via click chemistry reactions.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine. For instance, a study published in the Journal of Organic Chemistry in 2023 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield. This method utilized copper-catalyzed azide–alkyne cycloaddition (CuAAC) to form the triazole ring, followed by selective methylation steps to introduce the methoxy groups.
Biological Properties and Mechanisms of Action
(1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine has been extensively studied for its potential therapeutic applications due to its unique biological properties. One of the key areas of interest is its activity as a modulator of neurotransmitter systems. Research has shown that this compound can selectively bind to specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and receptor activation.
A study published in the Journal of Medicinal Chemistry in 2024 investigated the binding affinity of (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine to serotonin receptors. The results indicated that it exhibits high affinity for serotonin 5-HT7 receptors, which are implicated in various neurological disorders such as depression and anxiety. This finding suggests that the compound may have potential as an antidepressant or anxiolytic agent.
In addition to its effects on neurotransmitter systems, (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine has also been explored for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2023 demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro. These findings indicate that it may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The promising preclinical results with (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine have led to increased interest in its clinical development. Several phase I clinical trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported.
A phase II clinical trial initiated in 2024 aims to assess the efficacy of (1R)-2-methoxy-1-[1-(2-methoxyethyl)-1H-1,2,3-triazol-5-y l] ethan - 8 - amine in treating major depressive disorder (MDD). The trial will enroll patients who have not responded adequately to conventional antidepressant therapies. The primary endpoints include changes in depression severity scores as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS).
Beyond MDD, there is also interest in evaluating the compound for other indications such as generalized anxiety disorder (GAD) and chronic inflammatory conditions. Preclinical studies have provided strong evidence supporting these potential applications, and further clinical trials are expected to be initiated in the near future.
Conclusion
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